2-chloro-5H-chromeno[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5H-chromeno[4,3-d]pyrimidine is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine typically involves the condensation of 3-benzoyl chromones with benzamidines. This reaction is facilitated by the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . Another method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions and the use of catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H-chromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Condensation Reactions: Reaction with aldehydes and amines to form complex heterocyclic structures.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the synthesis of chromeno-pyrimidine hybrids.
Microwave Dielectric Heating: Enhances reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrimidine derivatives, which have been evaluated for their potential biological activities .
Scientific Research Applications
Biological Studies: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Industrial Applications: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-5H-chromeno[4,3-d]pyrimidine involves its interaction with various molecular targets. The incorporation of hydrophobic groups and the presence of a hydroxy group at specific positions enhance its biological activity. Molecular docking studies have shown that these compounds can interact with specific enzymes and receptors, leading to their cytotoxic effects .
Comparison with Similar Compounds
2-chloro-5H-chromeno[4,3-d]pyrimidine can be compared with other similar compounds such as:
4H-chromenes: These compounds have similar structural features but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds share the pyrimidine ring but have different fused ring systems and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which significantly influences its reactivity and biological activity.
Properties
Molecular Formula |
C11H7ClN2O |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-5H-chromeno[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN2O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2 |
InChI Key |
SHAGHWRFUMBZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.